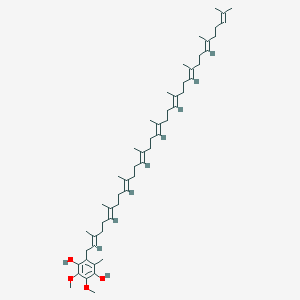
Ubiquinol-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ubiquinol-9 is a reduced form of coenzyme Q10, also known as CoQ10H2. It is a naturally occurring compound found in every cell of the body and plays a crucial role in the production of cellular energy and functions as a powerful antioxidant. This compound is essential for the production of adenosine triphosphate (ATP), which is the primary source of energy for cellular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ubiquinol-9 involves the reduction of ubiquinone-9. This can be achieved through various chemical reduction methods, including the use of reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction conditions typically involve an inert atmosphere to prevent oxidation and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation followed by chemical reduction. Specific strains of bacteria or yeast are used to produce ubiquinone-9, which is then chemically reduced to this compound. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ubiquinol-9 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized back to ubiquinone-9.
Reduction: As mentioned, ubiquinone-9 can be reduced to this compound using reducing agents.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under aerobic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, or other reducing agents under an inert atmosphere.
Substitution: Strong nucleophiles in appropriate solvents.
Major Products:
Oxidation: Ubiquinone-9.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ubiquinol-9 has a wide range of scientific research applications, including:
Mechanism of Action
Ubiquinol-9 exerts its effects primarily through its role in the electron transport chain within mitochondria. It acts as an electron carrier, facilitating the transfer of electrons from NADH and FADH2 to complex III, ultimately leading to the production of ATP. Additionally, this compound functions as a potent antioxidant, protecting cellular components from oxidative damage by neutralizing free radicals .
Comparison with Similar Compounds
Ubiquinone-9: The oxidized form of ubiquinol-9, involved in the same redox cycle.
Ubiquinol-10: A similar compound with a longer isoprenoid side chain, commonly found in humans.
Comparison:
Bioavailability: this compound has higher bioavailability compared to ubiquinone-9 due to its reduced form, which is more readily absorbed by the body.
Antioxidant Properties: Both this compound and ubiquinol-10 exhibit strong antioxidant properties, but ubiquinol-10 is more prevalent in human tissues.
Energy Production: Both compounds play essential roles in cellular energy production, but this compound is specifically studied for its applications in various research fields.
Properties
Molecular Formula |
C54H84O4 |
|---|---|
Molecular Weight |
797.2 g/mol |
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzene-1,4-diol |
InChI |
InChI=1S/C54H84O4/c1-40(2)22-14-23-41(3)24-15-25-42(4)26-16-27-43(5)28-17-29-44(6)30-18-31-45(7)32-19-33-46(8)34-20-35-47(9)36-21-37-48(10)38-39-50-49(11)51(55)53(57-12)54(58-13)52(50)56/h22,24,26,28,30,32,34,36,38,55-56H,14-21,23,25,27,29,31,33,35,37,39H2,1-13H3/b41-24+,42-26+,43-28+,44-30+,45-32+,46-34+,47-36+,48-38+ |
InChI Key |
NPCOQXAVBJJZBQ-WJNLUYJISA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















